molecular formula C15H17ClN6 B11288562 N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11288562
M. Wt: 316.79 g/mol
InChI Key: RUHILBOMJKEGDI-UHFFFAOYSA-N
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Biological Activity

N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

The molecular formula of this compound is C15H18ClN5C_{15}H_{18}ClN_{5}. The compound features a pyrazolo[3,4-d]pyrimidine core structure which is known for its potential pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight303.79 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been shown to exhibit potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL .

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines may also possess anticancer properties. A study demonstrated that certain derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The mechanism often involves interference with DNA synthesis and repair processes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For example:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of various kinases which play crucial roles in signaling pathways related to cell growth and division.
  • Antagonism of Receptors : Some derivatives act as antagonists at specific receptors involved in inflammatory responses.

Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the N1 position significantly enhance antimicrobial activity. The study reported a series of synthesized compounds where structural variations led to improved potency against Gram-positive bacteria .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H17ClN6/c1-9-7-10(16)5-6-12(9)18-13-11-8-17-22(4)14(11)20-15(19-13)21(2)3/h5-8H,1-4H3,(H,18,19,20)

InChI Key

RUHILBOMJKEGDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N(C)C)C

Origin of Product

United States

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